N-(3-aminophenyl)pyridine-3-carboxamidedihydrochloride

Description

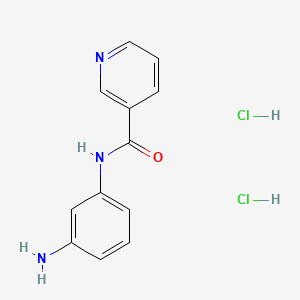

N-(3-aminophenyl)pyridine-3-carboxamide dihydrochloride is a chemical compound featuring a pyridine-3-carboxamide core linked to a 3-aminophenyl group, with two hydrochloride counterions enhancing its solubility. The compound’s meta-aminophenyl substituent and dihydrochloride salt are critical to its physicochemical properties, such as aqueous solubility and stability .

Properties

IUPAC Name |

N-(3-aminophenyl)pyridine-3-carboxamide;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O.2ClH/c13-10-4-1-5-11(7-10)15-12(16)9-3-2-6-14-8-9;;/h1-8H,13H2,(H,15,16);2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDVUUGMQOGZGPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NC(=O)C2=CN=CC=C2)N.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13Cl2N3O | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.15 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-aminophenyl)pyridine-3-carboxamidedihydrochloride typically involves the reaction of 3-aminophenylamine with pyridine-3-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond. The resulting product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial production often includes rigorous quality control measures to ensure consistency and safety of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(3-aminophenyl)pyridine-3-carboxamidedihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles such as halides or alkoxides in the presence of a base.

Major Products Formed

Oxidation: Formation of corresponding nitro or hydroxyl derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Medicinal Chemistry

N-(3-aminophenyl)pyridine-3-carboxamidedihydrochloride has been explored for its therapeutic potential in various diseases:

- Anticancer Activity : The compound exhibits cytotoxic effects against multiple cancer cell lines. Preliminary studies using assays such as AlamarBlue have shown varying degrees of effectiveness, indicating its potential as an anticancer agent.

- Antiviral Properties : Research indicates that derivatives of this compound can inhibit viral replication, particularly against the Dengue virus (DENV), with effective concentrations (EC50) ranging from 0.18 to 6.38 μM depending on structural modifications.

Enzyme Inhibition

The compound has demonstrated the ability to inhibit specific enzymes involved in critical biological pathways:

- Renin Inhibition : It has been identified as a potential inhibitor of renin, a key enzyme in the renin-angiotensin-aldosterone system (RAAS), which is crucial for blood pressure regulation. Structure-based design studies have pinpointed derivatives that effectively inhibit renin activity, suggesting their application in treating hypertension .

Neurological Disorders

The compound's mechanism of action includes interaction with molecular targets that may alter signaling pathways associated with neurodegenerative diseases. Its ability to inhibit tau oligomer formation positions it as a candidate for treating conditions like Alzheimer's disease .

Antiviral Efficacy Against DENV

A study evaluated several piperidine derivatives for their antiviral activity against DENV. The analogs showed dose-dependent inhibition of viral replication, with some achieving low micromolar EC50 values, demonstrating the compound's potential in antiviral therapy.

Cytotoxicity Assessment

In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. The cytotoxicity was measured using assays like AlamarBlue, revealing varying degrees of effectiveness depending on structural modifications.

Mechanism of Action

The mechanism of action of N-(3-aminophenyl)pyridine-3-carboxamidedihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For instance, it may inhibit or activate certain enzymes, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The compound’s closest analogs differ in heterocyclic cores, substituent positions, and additional functional groups:

2-(3-Aminophenyl)benzothiazole

- Core Structure : Benzothiazole replaces pyridine.

- Key Feature : A sulfur atom in the benzothiazole ring introduces distinct electronic properties compared to pyridine’s nitrogen.

- Application: Studied in structure-activity relationship (SAR) investigations for sulfonamide derivatives, highlighting the meta-aminophenyl group’s role in binding interactions .

YM-244769 Dihydrochloride

- Core Structure: Pyridine-3-carboxamide with fluorophenyl and benzyloxy phenoxy substituents.

- Key Feature : Larger molecular weight (524.39 g/mol) and lipophilic groups suggest enhanced target selectivity, possibly for kinase inhibition. The dihydrochloride salt improves solubility for in vivo applications .

(3R)-N-(3-Hydroxycyclohexyl)piperidine-3-carboxamide Hydrochloride

- Core Structure : Piperidine replaces pyridine.

- Key Feature: A hydroxycyclohexyl group enhances stereochemical complexity and solubility.

N-(3-Pyridinylmethyl)-2-piperidinecarboxamide Hydrochloride

Research Findings and SAR Insights

- Meta vs. Para Substituents: Evidence from benzothiazole derivatives (e.g., 2-(3-aminophenyl)benzothiazole) indicates that the meta-amino position optimizes binding to sulfonamide targets compared to para-substituted analogs . This suggests the main compound’s 3-aminophenyl group may similarly enhance target engagement.

- Dihydrochloride Salts : Both the main compound and YM-244769 utilize dihydrochloride salts to improve aqueous solubility, critical for bioavailability in drug development .

- Heterocyclic Core Impact : Pyridine (electron-deficient) vs. benzothiazole (sulfur-containing) vs. piperidine (flexible) cores influence electronic properties and binding modes. For example, benzothiazole derivatives exhibit stronger π-π stacking, while piperidine-based compounds offer conformational flexibility .

Biological Activity

N-(3-aminophenyl)pyridine-3-carboxamidedihydrochloride is a compound of significant interest in the fields of chemistry and biology due to its potential applications in drug development and biochemical research. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₁₂H₁₃Cl₂N₃O

- Molecular Weight : 286.15 g/mol

- CAS Number : 2839157-36-5

The compound features a pyridine ring substituted with an aminophenyl group and a carboxamide functional group, which contributes to its reactivity and biological interactions.

Synthesis

The synthesis typically involves the reaction of 3-aminophenylamine with pyridine-3-carboxylic acid, often utilizing dehydrating agents such as thionyl chloride or phosphorus oxychloride to facilitate amide bond formation. Purification is achieved through recrystallization or chromatography techniques.

This compound interacts with various molecular targets within biological systems:

- Enzyme Interaction : The compound has been shown to modulate enzyme activity, potentially acting as an inhibitor or activator depending on the specific biochemical context. This modulation can influence metabolic pathways and cellular processes.

- Protein Binding : It exhibits significant binding affinity to certain proteins, which may be leveraged in therapeutic applications.

Antioxidant Properties

Research indicates that this compound possesses antioxidant properties, which can protect cells from oxidative stress. This is particularly relevant in neuronal cells where oxidative damage is a contributing factor to neurodegenerative diseases.

Neuroprotective Effects

In cellular models, particularly neuronal cell lines like SH-SY5Y, the compound has demonstrated protective effects against hypoxia/reoxygenation-induced damage. It reduces lactate dehydrogenase (LDH) release, indicating decreased cell damage under stress conditions.

Inhibition of Na+/Ca2+ Exchanger

The compound has been identified as an inhibitor of the Na+/Ca2+ exchanger (NCX), specifically targeting the NCX3 isoform with an IC50 value of 18 nM. This inhibition plays a crucial role in maintaining calcium homeostasis within cells, particularly under conditions that challenge cellular integrity.

Study on Neuronal Cells

A study conducted on SH-SY5Y neuronal cells revealed that treatment with this compound significantly mitigated cell death induced by oxidative stress. The compound's ability to inhibit calcium influx through NCX was highlighted as a key mechanism for its neuroprotective effects.

Comparative Analysis with Similar Compounds

| Compound Name | IC50 (nM) | Mechanism of Action |

|---|---|---|

| This compound | 18 | NCX Inhibition |

| N-(2-aminophenyl)pyridine-2-carboxamide | 68 | NCX Inhibition |

| N-(4-aminophenyl)pyridine-4-carboxamide | 96 | NCX Inhibition |

This table illustrates that while similar compounds also inhibit the Na+/Ca2+ exchanger, this compound exhibits superior potency.

Q & A

Q. How does X-ray crystallography contribute to understanding target interactions?

- Methodological Answer : Co-crystallization with target proteins (e.g., kinases) reveals key binding motifs. For example, the pyridine ring forms π-π stacking with phenylalanine residues, while the aminophenyl group hydrogen-bonds to aspartate. This guides rational drug design to enhance affinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.